p-nitrobenzyl mesylate

Description

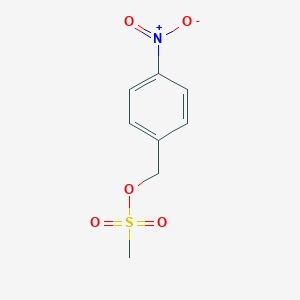

Structure

3D Structure

Properties

IUPAC Name |

(4-nitrophenyl)methyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO5S/c1-15(12,13)14-6-7-2-4-8(5-3-7)9(10)11/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZIYKAFPHRTIAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

p-Nitrobenzyl Mesylate: A Comprehensive Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Nitrobenzyl mesylate (PNBM) is a potent alkylating agent widely utilized in biomedical research, primarily for the identification and characterization of direct kinase substrates. Its mechanism of action is centered on the electrophilic nature of the benzyl (B1604629) carbon, facilitated by the electron-withdrawing nitro group and the excellent leaving group properties of the mesylate moiety. This guide provides an in-depth exploration of the chemical basis of PNBM's reactivity, its primary application in kinase substrate identification, and a discussion of its broader, less-explored biological activities. Detailed experimental protocols, quantitative reactivity data, and pathway visualizations are presented to offer a comprehensive resource for researchers employing this versatile chemical probe.

Core Mechanism of Action: Electrophilic Alkylation

The primary mechanism of action of this compound is its function as an alkylating agent. The molecule consists of a benzyl group substituted with a strongly electron-withdrawing nitro group at the para position and a methanesulfonate (B1217627) (mesylate) ester. This chemical structure dictates its reactivity.

The mesylate group is an excellent leaving group, rendering the benzylic carbon susceptible to nucleophilic attack. The presence of the p-nitro group further enhances the electrophilicity of the benzylic carbon by withdrawing electron density from the benzene (B151609) ring. Consequently, PNBM readily reacts with nucleophiles in a bimolecular nucleophilic substitution (SN2) reaction.[1] In this reaction, a nucleophile attacks the benzylic carbon, leading to the displacement of the mesylate group and the formation of a new covalent bond between the nucleophile and the p-nitrobenzyl group.

The general reaction can be depicted as follows:

References

Synthesis of p-Nitrobenzyl Mesylate from p-Nitrobenzyl Alcohol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of p-nitrobenzyl mesylate from p-nitrobenzyl alcohol, a key transformation in organic synthesis, particularly relevant in the preparation of protecting groups and various chemical intermediates. This document details established experimental protocols, presents quantitative data in a structured format, and includes visualizations to clarify the reaction workflow.

Introduction

The conversion of alcohols to mesylates is a fundamental reaction in organic chemistry, transforming a poor leaving group (hydroxyl) into a good one (mesylate). This enhanced leaving group ability makes the resulting sulfonate ester susceptible to nucleophilic substitution, a critical step in the synthesis of a wide array of more complex molecules. This compound, in particular, serves as a valuable reagent, with the nitro group offering a site for further functional group manipulation. This guide will focus on a robust and high-yielding method for the preparation of this compound.

Reaction Overview

The synthesis of this compound is typically achieved through the reaction of p-nitrobenzyl alcohol with methanesulfonyl chloride in the presence of a base. The base serves to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

Reaction Scheme:

Several bases can be employed for this transformation, with tertiary amines such as triethylamine (B128534) and dicyclohexylamine (B1670486) being common choices. The selection of the base and solvent system can influence the reaction rate and the purity of the final product.

Experimental Protocols

This section details a well-established protocol for the synthesis of this compound, adapted from methodologies reported in the scientific literature.[1]

Materials and Reagents

-

p-Nitrobenzyl alcohol

-

Methanesulfonyl chloride

-

Dicyclohexylamine

-

Acetone (B3395972) (dry)

-

Carbon tetrachloride or Chloroform (for recrystallization)

-

Activated charcoal (optional, for decolorization)

Procedure

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve p-nitrobenzyl alcohol (1.0 equivalent) in dry acetone.

-

To this solution, add methanesulfonyl chloride (1.0 to 1.2 equivalents).

-

From the dropping funnel, add a solution of dicyclohexylamine (1.0 to 1.1 equivalents) in dry acetone dropwise to the reaction mixture.

-

Maintain the reaction temperature between 15 and 35°C, using an ice-water bath if necessary to control any exotherm. A precipitate of dicyclohexylamine hydrochloride will begin to form shortly after the addition of the base.

-

After the addition is complete, continue to stir the reaction mixture for an additional 10-20 minutes to ensure the reaction goes to completion.

-

Filter the reaction mixture to remove the precipitated dicyclohexylamine hydrochloride.

-

The filtrate, containing the crude product, can be further purified by recrystallization. Evaporate the acetone to obtain the crude solid.

-

Dissolve the crude this compound in a minimal amount of hot carbon tetrachloride or chloroform. If the solution is colored, it can be treated with a small amount of activated charcoal and filtered hot.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

-

Collect the crystalline product by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Data Presentation

The following table summarizes the key quantitative data associated with the synthesis of this compound.

| Parameter | Value | Reference |

| Reactants | ||

| p-Nitrobenzyl Alcohol | 1.0 eq | [1] |

| Methanesulfonyl Chloride | 1.0 - 1.2 eq | |

| Dicyclohexylamine | 1.0 - 1.1 eq | [1] |

| Reaction Conditions | ||

| Solvent | Acetone | [1] |

| Temperature | 15 - 35 °C | [1] |

| Product Characterization | ||

| Yield | > 65% | [1] |

| Melting Point | 108.5-110.5 °C | [1] |

| Appearance | White to beige powder/solid | |

| Purity | ≥98% (HPLC) |

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.

-

Melting Point: A sharp melting point range is indicative of high purity. The reported melting point for this compound is 108.5-110.5 °C.[1]

-

Spectroscopic Analysis:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the p-substituted benzene (B151609) ring, the benzylic protons, and the methyl protons of the mesyl group. The aromatic protons typically appear as two doublets in the range of δ 7.5-8.3 ppm. The benzylic protons (CH₂) should appear as a singlet around δ 5.3 ppm, and the methyl protons (CH₃) of the mesyl group as a singlet around δ 3.0 ppm.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for the carbons of the aromatic ring, the benzylic carbon, and the methyl carbon of the mesylate. The aromatic carbons are expected in the δ 124-149 ppm region. The benzylic carbon should appear around δ 70 ppm, and the methyl carbon of the mesyl group around δ 38 ppm.

-

IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the functional groups present. Strong absorptions around 1520 cm⁻¹ and 1350 cm⁻¹ are indicative of the asymmetric and symmetric stretching of the nitro group (NO₂). The sulfonate ester group (S=O) will show strong stretching vibrations in the regions of 1350 cm⁻¹ and 1175 cm⁻¹. The C-O stretching of the ester will be observed around 1000 cm⁻¹. Aromatic C-H stretching will appear above 3000 cm⁻¹, while aliphatic C-H stretching will be just below 3000 cm⁻¹.

-

Workflow and Signaling Pathway Visualization

The following diagrams illustrate the experimental workflow for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from p-nitrobenzyl alcohol is a reliable and high-yielding transformation that is crucial for various applications in organic synthesis. The use of methanesulfonyl chloride in the presence of dicyclohexylamine in acetone provides an efficient route to the desired product. Proper purification by recrystallization is key to obtaining the final product in high purity. The characterization data provided in this guide will aid researchers in confirming the successful synthesis of this important chemical intermediate.

References

Spectroscopic Characterization of p-Nitrobenzyl Mesylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for p-nitrobenzyl mesylate (4-nitrobenzyl methanesulfonate), a crucial reagent in chemical synthesis and drug development. This document details the expected data from proton nuclear magnetic resonance (¹H NMR), carbon-13 nuclear magnetic resonance (¹³C NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). Furthermore, it outlines standardized experimental protocols for acquiring these spectra, ensuring reproducibility and accuracy in laboratory settings.

Spectroscopic Data Summary

The following tables summarize the expected quantitative spectral data for this compound. This data is compiled from typical values for similar chemical structures and serves as a reference for the characterization of this compound.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.25 | Doublet (d) | 2H | Ar-H (ortho to NO₂) |

| ~7.65 | Doublet (d) | 2H | Ar-H (ortho to CH₂OMs) |

| ~5.40 | Singlet (s) | 2H | -CH ₂- |

| ~3.10 | Singlet (s) | 3H | -CH ₃ |

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~148.0 | C -NO₂ |

| ~142.0 | C -CH₂OMs |

| ~129.0 | Ar-C H (ortho to CH₂OMs) |

| ~124.0 | Ar-C H (ortho to NO₂) |

| ~70.0 | -C H₂- |

| ~38.0 | -C H₃ |

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 3: IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium | Aliphatic C-H stretch |

| ~1600, ~1485 | Strong | Aromatic C=C stretch |

| ~1520, ~1345 | Strong, Very Strong | Asymmetric and Symmetric N-O stretch (NO₂) |

| ~1350, ~1175 | Strong | Asymmetric and Symmetric S=O stretch (sulfonate) |

| ~970 | Strong | S-O-C stretch |

Sample Preparation: KBr pellet or thin film

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 231 | ~40 | [M]⁺ (Molecular Ion) |

| 152 | ~100 | [M - SO₂CH₃]⁺ (loss of mesyl radical) |

| 136 | ~30 | [M - OSO₂CH₃]⁺ (loss of mesylate radical) |

| 106 | ~60 | [C₇H₆N]⁺ (p-nitrobenzyl cation fragment) |

| 79 | ~20 | [SO₂CH₃]⁺ (mesyl cation) |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. Adherence to these protocols is recommended to obtain high-quality, reproducible data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: -2 to 12 ppm.

-

Acquisition Time: 3-4 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 16-32.

-

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Spectral Width: 0 to 200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096.

-

Temperature: 298 K.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of this compound with approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the powder into a pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Place the pellet in the sample holder of the FT-IR spectrometer.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: Collect a background spectrum of the empty sample compartment or a blank KBr pellet.

-

Data Format: Transmittance or Absorbance.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

Sample Introduction:

-

Dissolve a small amount of this compound in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Introduce the sample into the ion source via a direct insertion probe or through a gas chromatograph (GC) inlet if coupled.

Acquisition Parameters (EI):

-

Ionization Energy: 70 eV.

-

Source Temperature: 200-250 °C.

-

Mass Range: m/z 40-300.

-

Scan Speed: 1-2 scans/second.

Data Analysis: Identify the molecular ion peak ([M]⁺) and major fragment ions. Propose fragmentation pathways consistent with the observed peaks.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Caption: Workflow for the characterization of this compound.

An In-depth Technical Guide to p-Nitrobenzyl Mesylate: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Nitrobenzyl mesylate (PNBM) is a versatile reagent widely utilized in organic synthesis and chemical biology. Its utility stems from the electron-withdrawing nature of the p-nitrophenyl group, which activates the benzylic position towards nucleophilic attack, and the excellent leaving group ability of the mesylate moiety. This technical guide provides a comprehensive overview of the chemical properties, reactivity, and common applications of this compound, with a focus on experimental details and data-driven insights relevant to researchers in academia and the pharmaceutical industry.

Chemical and Physical Properties

This compound is a stable, crystalline solid at room temperature. The key physicochemical properties are summarized in the table below, compiled from various supplier and literature sources.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₉NO₅S | [1][2] |

| Molecular Weight | 231.23 g/mol | [2][3] |

| Appearance | White to beige powder/solid | |

| Melting Point | 95-98 °C | |

| Boiling Point | 449.4 ± 28.0 °C (Predicted) | [4] |

| Solubility | Soluble in DMSO (up to 100 mM); Insoluble in water | [1][2][3] |

| Stability | Stable for ≥ 4 years when stored at -20°C. Hygroscopic. | [1] |

| CAS Number | 39628-94-9 | [1][2] |

Spectroscopic Data

2.1. 1H NMR Spectroscopy (Predicted)

The expected 1H NMR spectrum in CDCl₃ would exhibit the following signals:

-

Aromatic Protons: Two doublets in the aromatic region (δ 7.5-8.5 ppm). The protons ortho to the nitro group will be further downfield due to the strong electron-withdrawing effect of the nitro group.

-

Benzylic Protons: A singlet around δ 5.4 ppm for the two benzylic protons (CH₂).

-

Methyl Protons: A singlet around δ 3.1 ppm for the three protons of the mesyl group (CH₃).

2.2. 13C NMR Spectroscopy (Predicted)

The predicted 13C NMR spectrum in CDCl₃ would show:

-

Aromatic Carbons: Four signals in the aromatic region (δ 124-150 ppm). The carbon bearing the nitro group and the ipso-carbon will be significantly deshielded.

-

Benzylic Carbon: A signal around δ 70 ppm for the benzylic carbon (CH₂).

-

Methyl Carbon: A signal around δ 38 ppm for the methyl carbon of the mesyl group (CH₃).

2.3. Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the following functional groups:

-

NO₂ Stretch (asymmetric): ~1520 cm⁻¹

-

NO₂ Stretch (symmetric): ~1350 cm⁻¹

-

S=O Stretch (asymmetric): ~1350 cm⁻¹ (may overlap with NO₂ stretch)

-

S=O Stretch (symmetric): ~1175 cm⁻¹

-

C-O Stretch: ~1000 cm⁻¹

-

Aromatic C-H Stretch: ~3100-3000 cm⁻¹

-

Aliphatic C-H Stretch: ~3000-2850 cm⁻¹

2.4. Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z = 231 would be expected. Common fragmentation patterns would involve the loss of the mesyl group (SO₂CH₃), the nitro group (NO₂), and cleavage at the benzylic position.

Reactivity and Applications

This compound is a potent electrophile and its reactivity is dominated by nucleophilic substitution reactions at the benzylic carbon. The electron-withdrawing nitro group enhances the electrophilicity of the benzylic carbon, making it highly susceptible to attack by a wide range of nucleophiles. The mesylate is an excellent leaving group, facilitating the substitution process.

References

An In-depth Technical Guide to the Safe Handling of p-Nitrobenzyl Mesylate

For researchers, scientists, and drug development professionals, the proper handling of chemical reagents is paramount to ensuring laboratory safety and experimental integrity. This guide provides a comprehensive overview of the safety and handling precautions for p-nitrobenzyl mesylate (PNBM), an alkylating reagent commonly used in kinase substrate identification.

Chemical and Physical Properties

This compound is a synthetic solid. While some physical properties are not extensively documented in publicly available safety data sheets, its key identifiers and known characteristics are summarized below.

| Property | Value | Reference |

| CAS Number | 39628-94-9 | [1] |

| Molecular Formula | C₈H₉NO₅S | [2] |

| Molecular Weight | 231.23 Da | |

| Appearance | Solid | [2] |

| Purity | >98% (HPLC) | |

| Solubility | Soluble in DMSO to 100 mM | [2][3] |

| Synonyms | 4-nitro-benzenemethanol, 1-methanesulfonate; 4-Nitrobenzyl mesylate; para-Nitrobenzyl mesylate; PNBM | [1][2] |

Hazard Identification and Personal Protective Equipment (PPE)

There is some conflicting information in available Safety Data Sheets (SDS). While one source indicates that the substance is not classified as hazardous under the Globally Harmonized System (GHS)[1], another more comprehensive SDS for the same CAS number lists significant health hazards. Therefore, a conservative approach to safety is strongly advised.

| Hazard Statement | GHS Classification | Recommended Personal Protective Equipment (PPE) |

| Harmful if swallowed | Acute toxicity, Oral (Category 4) | Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.[4] Ensure eyewash stations and safety showers are readily accessible.[4] Eye/Face Protection: Wear chemical safety goggles or a face shield.[4] Skin Protection: Wear a lab coat and appropriate chemical-resistant gloves.[5] Due to a lack of specific glove material recommendations, consult with your institution's safety officer. Respiratory Protection: If dust is generated or ventilation is inadequate, use a NIOSH/MSHA approved respirator with a particulate filter.[4] |

| Causes skin irritation | Skin Corrosion/Irritation (Category 2) | |

| Causes serious eye irritation | Serious Eye Damage/Eye Irritation (Category 2A) | |

| Suspected of causing genetic defects | Germ cell mutagenicity (Category 2) | |

| Suspected of causing cancer | Carcinogenicity (Category 2) | |

| Suspected of damaging fertility or the unborn child | Reproductive toxicity (Category 2) |

Note: Hazard classifications are based on the more comprehensive SDS available to ensure the highest level of safety.

Handling, Storage, and Stability

Proper storage and handling are critical to maintaining the stability of this compound and ensuring user safety.

| Condition | Recommendation | Reference |

| General Handling | Wash hands thoroughly after handling. Avoid contact with eyes, skin, and clothing.[4] Avoid creating dust.[4] Do not eat, drink, or smoke in the laboratory. | |

| Storage of Solid | Store at -20°C in a dry, cool, and well-ventilated place.[6] Keep container tightly closed under desiccating conditions. | |

| Storage of Solutions | Prepare solutions on the same day if possible.[3] For short-term storage, aliquots in DMSO can be stored at -20°C for up to one month.[3][6][7] For longer-term storage, store at -80°C for up to one year.[6] Avoid repeated freeze-thaw cycles.[6] | |

| Stability | Stable under normal storage conditions. | [5] |

| Incompatible Materials | Acids, strong oxidizing agents, acid anhydrides, and acid chlorides. | [4] |

Experimental Protocols

Protocol 1: Preparation of a 50 mM Stock Solution

This protocol describes the preparation of a stock solution of this compound in DMSO, a common procedure for its use as an alkylating reagent.

Materials:

-

This compound (solid)

-

Anhydrous or fresh DMSO[6]

-

Vortex mixer

-

Appropriate vials for storage

Methodology:

-

Equilibrate the this compound container to room temperature before opening to prevent moisture condensation.

-

In a chemical fume hood, weigh out the required amount of this compound. To prepare a 50 mM solution, this is approximately 12 mg/mL.[3]

-

Add the appropriate volume of DMSO to the solid.

-

Vortex the mixture until the solid is completely dissolved.[3]

-

If not for immediate use, aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for up to one month or -80°C for longer periods.[6][7]

-

Before use, equilibrate the solution to room temperature and ensure no precipitate is present.[3]

Protocol 2: Emergency Spill Response

This protocol outlines the steps to be taken in the event of a small spill of solid this compound in a laboratory setting.

Materials:

-

Spill containment kit (absorbent pads, inert absorbent material like sand or vermiculite)

-

Sealable waste disposal bags or containers

-

Appropriate PPE (gloves, lab coat, safety goggles, respirator if necessary)

Methodology:

-

Evacuate and Alert: Immediately alert others in the vicinity of the spill. If the spill is large or in a poorly ventilated area, evacuate the lab and contact your institution's safety officer.

-

Don PPE: Before addressing the spill, don the appropriate personal protective equipment.

-

Containment: Prevent the spread of the solid. Avoid raising dust.

-

Cleanup: Carefully sweep up the solid material and place it into a suitable, labeled, and sealed container for disposal.[4] Do not use water.

-

Decontamination: Clean the spill area with a suitable solvent (consult your institution's safety guidelines) and then wash with soap and water.

-

Disposal: Dispose of the waste material according to institutional and local regulations.

Visualizations

Hierarchy of Controls for Safe Handling

The following diagram illustrates the hierarchy of controls, from most to least effective, for minimizing exposure to this compound.

Caption: Hierarchy of controls for minimizing exposure.

Workflow for this compound Spill Response

This diagram outlines the logical steps to follow when responding to a spill of this compound.

Caption: Logical workflow for responding to a spill.

References

An In-depth Technical Guide to the Reaction of p-Nitrobenzyl Mesylate with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Nitrobenzyl mesylate (PNBM) is a versatile electrophile widely utilized in organic synthesis and chemical biology. Its reactivity is characterized by the presence of a potent electron-withdrawing nitro group and an excellent mesylate leaving group, rendering the benzylic carbon susceptible to nucleophilic attack. This technical guide provides a comprehensive overview of the reaction of this compound with a variety of nucleophiles. It delves into the underlying reaction mechanism, presents quantitative kinetic data, details experimental protocols for key transformations, and discusses potential side reactions. Furthermore, this guide visualizes reaction pathways and experimental workflows to provide a clear and practical resource for researchers in drug development and related fields.

Introduction

This compound is a valuable reagent in organic chemistry, primarily employed as an alkylating agent. The p-nitrobenzyl group serves as a useful protecting group for various functional groups and has applications in the synthesis of complex molecules. A significant application of PNBM is in the field of chemical biology, where it is used as a thiol-specific alkylating agent to identify direct kinase substrates.[1][2][3] This is achieved by alkylating thiophosphate groups on proteins, which are introduced by kinases using ATPγS, a modified ATP analog. The resulting thiophosphate ester can then be detected by a specific antibody.

The reactivity of this compound is governed by the electronic properties of the p-nitrobenzyl moiety and the excellent leaving group ability of the mesylate anion. The electron-withdrawing nature of the para-nitro group enhances the electrophilicity of the benzylic carbon, making it more susceptible to attack by nucleophiles. The mesylate group is a highly effective leaving group due to the stability of the resulting mesylate anion, which is resonance-stabilized.

Reaction Mechanism and Kinetics

The reaction of this compound with nucleophiles predominantly proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4][5] This is a single-step, concerted process where the nucleophile attacks the electrophilic benzylic carbon from the backside relative to the leaving group. As the new bond between the nucleophile and the carbon forms, the bond between the carbon and the mesylate leaving group simultaneously breaks.

The rate of the SN2 reaction is dependent on the concentrations of both the this compound and the nucleophile, following a second-order rate law:

Rate = k[this compound][Nucleophile]

The reaction rate is influenced by several factors, including the nature of the nucleophile, the solvent, and the temperature. Stronger, less sterically hindered nucleophiles generally lead to faster reaction rates. Polar aprotic solvents, such as DMSO, DMF, and acetone (B3395972), are typically preferred for SN2 reactions as they solvate the cation of a salt-based nucleophile while leaving the anionic nucleophile relatively free and reactive.[6][7]

// Reactants reactants [label=<

Nu-+ this compound

this compound

];

// Transition State ts [label=<

Transition State Nu...CH2-Ar-NO2 ...OMs

];

// Products products [label=<

+MsO-

ProductMesylate Anion

+MsO-

ProductMesylate Anion

];

// Arrows reactants -> ts [label="Backside Attack", fontcolor="#4285F4"]; ts -> products [label="Leaving Group Departure", fontcolor="#EA4335"]; } caption: "General SN2 reaction mechanism."

Quantitative Kinetic Data

The following table summarizes available quantitative data for the reaction of this compound and related sulfonates with various nucleophiles. The data is presented to facilitate comparison of reactivity.

| Substrate | Nucleophile | Solvent | Temperature (°C) | Rate Constant (k) or Ratio | Reference |

| This compound | H₂O | 20:80 CH₃CN/H₂O | 25 | 2.0 x 10⁻⁵ s⁻¹ (k_solv) | [8] |

| p-Nitrobenzyl Tosylate | Aniline | 70:30 EtOH/H₂O | 25 | k_amine/k_HOH = 1.3 x 10³ | [8] |

| p-Nitrobenzyl Tosylate | Piperidine (B6355638) | 70:30 EtOH/H₂O | 25 | k_amine/k_HOH = 1.1 x 10⁶ | [8] |

| p-Nitrobenzyl Nosylate | Aniline | 70:30 EtOH/H₂O | 25 | k_amine/k_HOH = 1.4 x 10³ | [8] |

| p-Nitrobenzyl Nosylate | Piperidine | 70:30 EtOH/H₂O | 25 | k_amine/k_HOH = 1.2 x 10⁶ | [8] |

| p-Nitrobenzyl Triflate | Aniline | 70:30 EtOH/H₂O | 25 | k_amine/k_HOH = 1.3 x 10³ | [8] |

| p-Nitrobenzyl Triflate | Piperidine | 70:30 EtOH/H₂O | 25 | k_amine/k_HOH = 1.0 x 10⁶ | [8] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its subsequent reaction with representative nucleophiles.

Synthesis of this compound[9]

Materials:

-

p-Nitrobenzyl alcohol

-

Methanesulfonyl chloride

-

Acetone (anhydrous)

-

Carbon tetrachloride or Chloroform (B151607)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve p-nitrobenzyl alcohol (0.1 mol) in anhydrous acetone (75 mL).

-

Add methanesulfonyl chloride (0.11 mol) to the solution.

-

Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add dicyclohexylamine (0.11 mol) dropwise to the stirred solution, ensuring the temperature does not exceed 25 °C. A precipitate of dicyclohexylamine hydrochloride will form.

-

After the addition is complete, continue stirring the mixture for an additional 30 minutes at room temperature.

-

Filter the reaction mixture to remove the precipitated dicyclohexylamine hydrochloride.

-

Evaporate the filtrate to dryness under reduced pressure.

-

Recrystallize the solid residue from carbon tetrachloride or chloroform to yield this compound as a crystalline solid.

Reaction with Azide (B81097) Nucleophile: Synthesis of p-Nitrobenzyl Azide

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF)

-

Water

-

Diethyl ether

Procedure:

-

In a round-bottom flask, dissolve this compound (10 mmol) in DMF (20 mL).

-

Add sodium azide (12 mmol) to the solution.

-

Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water (100 mL) and extract with diethyl ether (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to obtain p-nitrobenzyl azide.

Reaction with Amine Nucleophile: Synthesis of N-(p-Nitrobenzyl)piperidine

Materials:

-

This compound

-

Piperidine

-

Sodium bicarbonate

-

Water

-

Ethyl acetate (B1210297)

Procedure:

-

In a round-bottom flask, dissolve this compound (10 mmol) in ethanol (30 mL).

-

Add piperidine (20 mmol, 2 equivalents) to the solution.

-

Reflux the reaction mixture for 2-3 hours, monitoring the reaction progress by TLC.

-

After cooling to room temperature, remove the ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Reaction with Thiol Nucleophile: Synthesis of p-Nitrobenzyl Phenyl Sulfide

Materials:

-

This compound

-

Thiophenol

-

Sodium hydroxide (B78521)

-

Water

Procedure:

-

In a round-bottom flask, dissolve thiophenol (11 mmol) in methanol (20 mL).

-

Add a solution of sodium hydroxide (11 mmol) in methanol (10 mL) to form the sodium thiophenoxide salt.

-

To this solution, add a solution of this compound (10 mmol) in a minimal amount of methanol.

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

-

Remove the methanol under reduced pressure.

-

Partition the residue between water (50 mL) and dichloromethane (50 mL).

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the product. Purification can be achieved by recrystallization or column chromatography.

Product Characterization Data

The following table provides expected NMR chemical shifts for the products of the reactions described above.

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| p-Nitrobenzyl Azide | ~7.5-8.2 (aromatic H), ~4.4 (CH₂) | ~147 (C-NO₂), ~145 (C-CH₂), ~129, ~124 (aromatic CH), ~55 (CH₂) |

| N-(p-Nitrobenzyl)piperidine | ~7.4-8.1 (aromatic H), ~3.5 (CH₂-N), ~2.4 (piperidine α-CH₂), ~1.4-1.6 (piperidine β,γ-CH₂) | ~147 (C-NO₂), ~146 (C-CH₂), ~129, ~123 (aromatic CH), ~64 (CH₂-N), ~55 (piperidine α-C), ~26, ~24 (piperidine β,γ-C) |

| p-Nitrobenzyl Phenyl Sulfide | ~7.2-8.1 (aromatic H), ~4.2 (CH₂) | ~147 (C-NO₂), ~146 (C-CH₂), ~135 (ipso-S), ~130, ~129, ~127, ~124 (aromatic CH), ~39 (CH₂) |

| p-Nitrobenzyl Methyl Ether | ~8.2 (d, 2H), ~7.5 (d, 2H), ~4.5 (s, 2H), ~3.4 (s, 3H) | ~147.5, ~145.5, ~127.9, ~123.8, ~74.0, ~58.2 |

Side Reactions

While SN2 substitution is the predominant pathway, other reactions can occur under certain conditions.

-

Elimination (E2): With sterically hindered or strong, non-nucleophilic bases, an E2 elimination reaction can compete with substitution, leading to the formation of p-nitrostyrene. However, for a primary benzylic substrate like this compound, elimination is generally not a major pathway.[8][9]

-

Reaction at the Nitro Group: The nitro group is generally stable under typical nucleophilic substitution conditions. However, with very strong reducing agents or under specific catalytic conditions, the nitro group can be reduced.[6][10] With extremely strong nucleophiles or bases, nucleophilic aromatic substitution on the ring is a possibility, though this is unlikely to compete with the much more facile SN2 reaction at the benzylic position.

Application Workflow: Kinase Substrate Identification

This compound is a key reagent in a widely used method for identifying direct substrates of protein kinases. The workflow is outlined below.

Conclusion

This compound is a reactive and versatile electrophile that undergoes efficient SN2 reactions with a wide range of nucleophiles. Its predictable reactivity, coupled with the stability of the resulting products, makes it a valuable tool in both synthetic organic chemistry and chemical biology. This guide has provided a comprehensive overview of its reactions, including mechanistic details, kinetic data, and practical experimental protocols. By understanding the principles outlined herein, researchers can effectively utilize this compound in their synthetic and drug discovery endeavors.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Kinetics of the reaction of para-substituted nitrosobenzenes with methoxide ion in methanol - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. holcapek.upce.cz [holcapek.upce.cz]

- 6. Mechanistic understanding of molecular initiating events (MIEs) using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-(3-Nitrobenzylidene)aniline - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hammett equation - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

Solubility Profile of p-Nitrobenzyl Mesylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of p-nitrobenzyl mesylate in various solvents, a critical parameter for its application in research and development, particularly in its role as a thiol-specific alkylating reagent for direct kinase substrate identification.

Core Data Presentation: Solubility of this compound

The following table summarizes the available quantitative and qualitative solubility data for this compound. It is important to note that solubility can be influenced by factors such as temperature, purity of both the solute and the solvent, and the presence of moisture.

| Solvent | Type | Solubility | Concentration (mM) | Notes |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble[1][2][3] | Up to 100 mM[1][2][4] | Multiple sources report high solubility. One source specifies 2 mg/mL[3], another 46 mg/mL (198.93 mM)[5], and another 100 mg/mL (432.47 mM), noting that sonication may be needed and that hygroscopic DMSO can negatively impact solubility[6]. |

| Ethanol | Polar Protic | Soluble[5] | ~12.97 mM | Reported as 3 mg/mL[5]. |

| Water | Polar Protic | Insoluble[5] | - | |

| Acetone | Polar Aprotic | Data not available | - | |

| Acetonitrile | Polar Aprotic | Data not available | - | |

| Chloroform | Nonpolar | Data not available | - | A similar compound, p-nitrobenzyl acetoacetate, is reported to be soluble in chloroform. |

| Ethyl Acetate | Polar Aprotic | Data not available | - | |

| Tetrahydrofuran (THF) | Polar Aprotic | Data not available | - | |

| Dimethylformamide (DMF) | Polar Aprotic | Data not available | - |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of a solid compound like this compound. These protocols are based on established laboratory practices.

Protocol 1: Qualitative Solubility Assessment

This method provides a rapid determination of whether a compound is soluble, partially soluble, or insoluble in a specific solvent.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, DMSO, acetone)

-

Small test tubes or vials

-

Spatula

-

Vortex mixer

Procedure:

-

Add approximately 1-2 mg of this compound to a clean, dry test tube.

-

Add 0.1 mL of the selected solvent to the test tube.

-

Vigorously agitate the mixture using a vortex mixer for 30-60 seconds.

-

Visually inspect the solution against a contrasting background.

-

Soluble: The solid completely dissolves, and the solution is clear.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

-

If the compound is insoluble, incrementally add more solvent (e.g., in 0.1 mL aliquots up to a total of 1 mL) and repeat the agitation and observation steps to confirm insolubility.

-

Record the observations for each solvent.

Protocol 2: Quantitative Solubility Determination (Saturation Method)

This method determines the concentration of a saturated solution of the compound in a given solvent.

Materials:

-

This compound

-

Selected solvent

-

Scintillation vials or other sealable containers

-

Analytical balance

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.

Procedure:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Generate a calibration curve by analyzing the standard solutions using HPLC.

-

Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial and place it in a constant temperature shaker. Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

After equilibration, carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred.

-

Filter the supernatant through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered, saturated solution with the solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample by HPLC.

-

Using the calibration curve, determine the concentration of this compound in the diluted sample and calculate the concentration in the original saturated solution. This value represents the solubility.

Visualizations

The following diagrams illustrate the logical workflow for solubility testing and a conceptual representation of the factors influencing solubility.

Caption: Logical workflow for determining the solubility of this compound.

Caption: Factors influencing the solubility of this compound.

References

Methodological & Application

Application Notes and Protocols for Utilizing p-Nitrobenzyl Mesylate (PNBM) in Kinase Assays

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the application of p-nitrobenzyl mesylate (PNBM) in kinase assays. This method offers a robust and specific approach for identifying direct kinase substrates and quantifying kinase activity. The protocol is based on the enzymatic transfer of a thiophosphate group from ATPγS to a substrate by a kinase, followed by the alkylation of the thiophosphate with PNBM. This creates a unique and stable epitope that can be detected by a specific antibody, enabling sensitive and reliable analysis through various downstream applications.

Principle of the PNBM-Based Kinase Assay

The PNBM kinase assay is a powerful tool for studying kinase-substrate relationships. The core principle involves a two-step process:

-

Thiophosphorylation: In the presence of a kinase, a substrate is incubated with Adenosine 5'-[γ-thio]-triphosphate (ATPγS). The kinase catalyzes the transfer of the γ-thiophosphate group to serine, threonine, or tyrosine residues on the substrate.

-

Alkylation: The resulting thiophosphorylated substrate is then treated with this compound (PNBM). PNBM alkylates the sulfur atom of the thiophosphate group, creating a stable thiophosphate ester. This modification forms a unique structural epitope that is not naturally present in cells.

This semisynthetic epitope can then be specifically recognized by a monoclonal antibody, allowing for the detection and quantification of the kinase's activity towards its substrate.[1]

Signaling Pathways Amenable to PNBM Kinase Assays

The PNBM kinase assay is a versatile technique applicable to the study of various signaling pathways where specific kinase activity is of interest. Notable examples include:

-

MAPK/ERK Pathway: This cascade, involving kinases such as MEK and ERK, is central to regulating cell proliferation, differentiation, and survival. The PNBM assay can be employed to identify direct substrates of ERK and to screen for inhibitors of this pathway.[1]

-

PI3K/Akt Pathway: This pathway is crucial for cell survival, growth, and metabolism. The PNBM method can be used to investigate the activity of Akt and other downstream kinases, as well as to assess the efficacy of inhibitors targeting this pathway.

-

EGFR Signaling Pathway: As a receptor tyrosine kinase, EGFR and its downstream effectors are key drivers in many cancers. The PNBM assay allows for the specific analysis of EGFR kinase activity and the characterization of its substrates.

Below is a generalized representation of a kinase signaling cascade that can be investigated using the PNBM assay.

Diagram of a generic kinase signaling cascade that can be studied using the PNBM assay.

Experimental Protocols

A generalized workflow for a PNBM kinase assay is presented below. This should be optimized for each specific kinase and substrate.

A high-level overview of the experimental workflow for a PNBM kinase assay.

Materials

-

Kinase of interest (purified)

-

Substrate protein or peptide

-

Kinase reaction buffer (kinase-specific)

-

Adenosine 5'-O-(3-thiotriphosphate) (ATPγS)

-

This compound (PNBM)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Dithiothreitol (DTT) or other quenching agent

-

Anti-thiophosphate ester antibody

-

Reagents for downstream analysis (e.g., SDS-PAGE, Western Blot, or Immunoprecipitation)

Detailed Protocol

1. In Vitro Kinase Reaction

-

Prepare a kinase reaction mixture in a microcentrifuge tube. A typical 30 µL reaction may contain:

-

1-5 µg of substrate protein

-

50-100 ng of active kinase

-

1x Kinase Buffer (ensure it contains MgCl₂)

-

100 µM ATPγS

-

-

Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes). The optimal time should be determined empirically to ensure the reaction is in the linear range.

-

Important: Avoid using more than 0.5 mM of thiol-containing additives like DTT in the kinase reaction buffer, as they will react with and consume the PNBM reagent in the next step.[1]

2. Alkylation

-

Prepare a 50 mM stock solution of PNBM in DMSO. This solution should be prepared fresh or from single-use aliquots stored at -20°C.

-

To the 30 µL kinase reaction, add 1.5 µL of the 50 mM PNBM stock solution to achieve a final concentration of 2.5 mM PNBM and 5% DMSO.[1]

-

Vortex briefly and incubate at room temperature for 1-2 hours. For larger volumes, incubate with end-over-end rotation.[1] Some precipitation may occur during this step, which is normal.[1]

3. Quenching the Reaction (Optional)

-

The alkylation reaction can be stopped by adding a reducing agent. For example, add DTT to a final concentration of 50 mM.

4. Downstream Analysis

The alkylated samples can be analyzed by Western Blotting or used for Immunoprecipitation.

-

Western Blot Analysis:

-

Add 4X SDS-PAGE loading buffer to the alkylated sample to a final concentration of 1X.

-

Heat the sample at 95-100°C for 5 minutes.

-

Load the sample onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with the anti-thiophosphate ester antibody (typically at a 1:5,000 dilution in 5% milk/TBST) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody (e.g., 1:10,000 dilution in 5% milk/TBST) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the results.

-

-

Immunoprecipitation:

-

After alkylation, centrifuge the sample at high speed (e.g., 14,000 x g) for 5-10 minutes to pellet any precipitate.[1]

-

To remove excess PNBM, which can interfere with immunoprecipitation, pass the supernatant through a size-exclusion column (e.g., PD-10) equilibrated with a suitable buffer like RIPA.[1]

-

(Optional) Pre-clear the lysate by incubating with protein A/G agarose (B213101) beads for 1 hour at 4°C.

-

Add the anti-thiophosphate ester antibody to the cleared lysate and incubate overnight at 4°C with gentle rotation.

-

Add protein A/G agarose beads and incubate for another 1-2 hours at 4°C.

-

Wash the beads several times with cold lysis buffer.

-

Elute the immunoprecipitated proteins by boiling in SDS-PAGE loading buffer.

-

Analyze the eluate by Western Blotting using a substrate-specific antibody or by mass spectrometry for substrate identification.

-

Data Presentation

| Kinase | Inhibitor | IC50 (nM) | Assay Conditions |

| ERK2 | U0126 | 50 | 100 µM ATPγS, 2.5 mM PNBM |

| Akt1 | GSK690693 | 25 | 100 µM ATPγS, 2.5 mM PNBM |

| EGFR | Gefitinib | 15 | 100 µM ATPγS, 2.5 mM PNBM |

| MEK1 | PD0325901 | 5 | 100 µM ATPγS, 2.5 mM PNBM |

Troubleshooting

Effective troubleshooting is crucial for obtaining reliable and reproducible results with the PNBM kinase assay. Below is a logical guide to address common issues.

A troubleshooting guide for common issues encountered in PNBM kinase assays.

References

Application Notes and Protocols for Kinase Substrate Identification in Cell Lysates using p-nitrobenzyl mesylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The identification of direct substrates of protein kinases is a pivotal step in elucidating cellular signaling pathways and discovering novel therapeutic targets. A powerful chemical genetic approach utilizes a modified ATP analog, adenosine-5'-O-(3-thiotriphosphate) (ATPγS), in combination with the alkylating agent p-nitrobenzyl mesylate (PNBM), to specifically label and subsequently identify kinase substrates within complex cell lysates.

This method relies on the ability of many kinases to utilize ATPγS as a phosphodonor, transferring a thiophosphate group onto their substrates. The introduced thiophosphate is then irreversibly alkylated by PNBM, creating a unique and stable epitope. This "semisynthetic epitope" can be recognized by a specific antibody, enabling the detection and enrichment of the labeled substrates for identification by mass spectrometry. This technique offers high specificity and allows for the study of kinase-substrate interactions in a near-native cellular environment.

Principle of the Method

The workflow involves a three-step process:

-

Thiophosphorylation of Substrates: An analog-sensitive (AS) kinase or a wild-type kinase capable of utilizing ATPγS is incubated with a cell lysate in the presence of ATPγS. The kinase transfers a thiophosphate moiety from ATPγS to its direct substrates.

-

Alkylation with this compound (PNBM): The thiophosphorylated substrates are then treated with PNBM, a thiol-specific alkylating agent. PNBM covalently modifies the thiophosphate group, creating a stable thiophosphate ester epitope.

-

Enrichment and Identification: The PNBM-labeled substrates can be detected by Western blotting using a specific anti-thiophosphate ester antibody. For identification, the labeled proteins are proteolytically digested, and the resulting thiophosphopeptides are enriched and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Featured Application: Identification of ERK2 Substrates

Extracellular signal-regulated kinase 2 (ERK2) is a key component of the mitogen-activated protein kinase (MAPK) signaling pathway, which regulates a multitude of cellular processes, including proliferation, differentiation, and survival. Using a chemical genetic approach with an analog-sensitive ERK2 (AS-ERK2), researchers have identified numerous direct substrates in cell lysates, providing valuable insights into the breadth of ERK2 signaling.

Quantitative Data: Novel Substrates of ERK2 Identified by Chemical Genetics

The following table summarizes a selection of novel substrates of ERK2 identified using an analog-sensitive kinase and ATPγS/PNBM-based labeling in conjunction with mass spectrometry.

| Protein | Gene | Description | Phosphorylation Sites Identified |

| ETV3 | ETV3 | E-twenty six (ETS) variant 3, a transcriptional repressor. | Multiple sites |

| DOCK1 | DOCK1 | Dedicator of cytokinesis 1, a guanine (B1146940) nucleotide exchange factor (GEF) for Rac1. | Ser110, Ser1218 |

| ARHGEF17 | ARHGEF17 | Rho guanine nucleotide exchange factor 17. | Ser1033 |

| MYO9B | MYO9B | Myosin IXb, a Rho GTPase-activating protein (GAP). | Ser1303 |

| CDC42EP1 | CDC42EP1 | CDC42 effector protein 1. | Ser141 |

| Tpr | TPR | Translocated promoter region, a nuclear pore complex-associated protein. | Multiple sites |

| EDD | UBR5 | E3 identified by differential display, an E3 ubiquitin ligase. | Multiple sites |

| Rsk1 | RPS6KA1 | Ribosomal protein S6 kinase alpha-1, a known ERK2 substrate. | Multiple sites |

This table is a representation of data that can be generated using this method and is based on published findings.

Experimental Protocols

Protocol 1: Preparation of Cell Lysates for Kinase Assays

This protocol describes the preparation of whole-cell lysates suitable for in vitro kinase assays.

Materials:

-

Cell culture plates

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% NP-40, 1 mM EDTA, with freshly added protease and phosphatase inhibitors (e.g., 1 mM PMSF, 10 µg/ml aprotinin, 10 µg/ml leupeptin, 1 mM sodium orthovanadate).

-

Cell scraper

-

Microcentrifuge tubes, pre-chilled

-

Refrigerated microcentrifuge

Procedure:

-

Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.

-

Aspirate the PBS completely and add ice-cold Lysis Buffer to the dish (e.g., 500 µl for a 10 cm dish).

-

Scrape the adherent cells off the dish using a cell scraper and transfer the cell suspension to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Carefully transfer the supernatant (cleared lysate) to a fresh, pre-chilled microcentrifuge tube.

-

Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA).

-

The lysate can be used immediately or aliquoted and stored at -80°C for future use.

Protocol 2: In Vitro Kinase Assay and PNBM Alkylation

This protocol details the thiophosphorylation of substrates in cell lysates followed by alkylation with PNBM.

Materials:

-

Cleared cell lysate (from Protocol 1)

-

Purified active kinase (e.g., AS-ERK2)

-

ATPγS (10 mM stock in water)

-

This compound (PNBM) (50 mM stock in DMSO, prepare fresh)[1]

-

Kinase Reaction Buffer (5X): 250 mM Tris-HCl (pH 7.5), 50 mM MgCl₂, 5 mM DTT.

-

Microcentrifuge tubes

Procedure:

-

Kinase Reaction Setup: In a microcentrifuge tube, prepare the kinase reaction mixture. A typical 50 µl reaction may contain:

-

100-500 µg of cell lysate protein

-

10 µl of 5X Kinase Reaction Buffer

-

100-500 ng of purified active kinase

-

5 µl of 1 mM ATPγS (final concentration 100 µM)

-

Nuclease-free water to a final volume of 50 µl

-

Control Reaction: Set up a parallel reaction without the kinase or without ATPγS to control for background labeling.

-

-

Incubation: Initiate the reaction by adding the kinase and incubate at 30°C for 30-60 minutes. Optimal time and temperature may vary depending on the kinase.

-

Quenching the Kinase Reaction (Optional): The reaction can be stopped by adding EDTA to a final concentration of 20 mM.

-

PNBM Alkylation: Add 2.5 µl of 50 mM PNBM stock solution directly to the 50 µl kinase reaction (final concentration of 2.5 mM PNBM).[2]

-

Vortex briefly and incubate at room temperature for 1-2 hours to allow for alkylation.[2]

-

The alkylated lysate is now ready for downstream analysis, such as Western blotting or sample preparation for mass spectrometry.

Protocol 3: Enrichment of PNBM-Alkylated Thiophosphopeptides for Mass Spectrometry

This protocol describes the enrichment of PNBM-modified peptides from a digested cell lysate prior to LC-MS/MS analysis. This protocol utilizes iodoacetyl agarose (B213101) beads to capture the thiophosphate group.

Materials:

-

Alkylated cell lysate (from Protocol 2)

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (mass spectrometry grade)

-

Iodoacetyl agarose beads

-

Ammonium bicarbonate (NH₄HCO₃)

-

Acetonitrile (ACN)

-

Trifluoroacetic acid (TFA)

-

C18 desalting spin columns

-

Microcentrifuge tubes

Procedure:

-

Protein Denaturation, Reduction, and Alkylation:

-

To the alkylated lysate, add solid urea to a final concentration of 8 M.

-

Add DTT to a final concentration of 5 mM and incubate at 37°C for 1 hour.

-

Add IAA to a final concentration of 15 mM and incubate in the dark at room temperature for 30 minutes.

-

Quench the reaction by adding DTT to a final concentration of 10 mM.

-

-

Tryptic Digestion:

-

Dilute the sample with 50 mM NH₄HCO₃ to reduce the urea concentration to below 1.5 M.

-

Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

-

Acidify the digest with TFA to a final concentration of 0.1% to stop the digestion.

-

-

Desalting:

-

Desalt the peptide mixture using a C18 desalting spin column according to the manufacturer's instructions.

-

Dry the eluted peptides in a vacuum centrifuge.

-

-

Enrichment of Thiophosphopeptides:

-

Resuspend the dried peptides in a binding buffer (e.g., 50 mM HEPES, pH 7.5).

-

Prepare the iodoacetyl agarose beads by washing them with the binding buffer.

-

Add the peptide solution to the beads and incubate with gentle rotation for 2-4 hours at room temperature in the dark.

-

Wash the beads extensively with the binding buffer, followed by a high-salt wash (e.g., 1 M NaCl in binding buffer), and finally with water to remove non-specifically bound peptides.

-

-

Elution:

-

Elute the captured thiophosphopeptides from the beads. Elution can be achieved by a change in pH or by using a competitive agent. A common method is to use a basic solution which hydrolyzes the bond to the resin.

-

Immediately neutralize the eluate with an appropriate acid (e.g., formic acid).

-

-

Final Desalting and Sample Preparation for LC-MS/MS:

-

Desalt the eluted phosphopeptides using a C18 tip or spin column.

-

Dry the sample and resuspend it in a buffer suitable for LC-MS/MS analysis (e.g., 0.1% formic acid in water).

-

Visualizations

Experimental Workflow

Caption: Overall experimental workflow for kinase substrate identification.

Chemical Labeling Principle

Caption: Principle of two-step chemical labeling of kinase substrates.

ERK2 Signaling Pathway

Caption: Simplified ERK2 signaling pathway with identified substrates.

References

Application Notes: Utilizing p-Nitrobenzyl Mesylate for the Detection of Kinase Substrates in Western Blotting

Introduction

The identification of direct substrates for protein kinases is a pivotal step in elucidating cellular signaling pathways. A powerful chemical genetics approach employs analog-sensitive (AS) kinases that can utilize modified ATP analogs, such as ATP-gamma-S (ATPγS), to thiophosphorylate their substrates. The resulting thiophosphate ester is then alkylated with p-nitrobenzyl mesylate (PNBM), creating a unique epitope that can be specifically recognized by a thiophosphate ester-specific antibody in Western blotting and other immunoassays.[1][2] This method allows for the sensitive and specific detection of direct kinase substrates within complex biological samples.

Mechanism of Action

The methodology is based on a two-step chemical process. First, a kinase of interest transfers a thiophosphate group from ATPγS onto its substrate(s) at serine, threonine, or tyrosine residues. Subsequently, the sulfhydryl group of the thiophosphate is alkylated by PNBM. This alkylation creates a stable thiophosphate ester linkage with a p-nitrobenzyl group, which serves as a hapten. A specifically designed monoclonal antibody that recognizes this hapten can then be used to detect the modified substrates via Western blotting.[1][2][3] This technique is context-independent, meaning the antibody can recognize serine, threonine, and tyrosine thiophosphorylated residues across various phosphorylation consensus motifs.[1]

Applications

-

Kinase Substrate Identification: The primary application is the discovery and validation of novel kinase substrates in vitro and in cell lysates.

-

Signaling Pathway Elucidation: By identifying the downstream targets of specific kinases, researchers can map out signaling cascades in greater detail.

-

Drug Discovery: This method can be adapted for high-throughput screening of kinase inhibitors.

Experimental Protocols

I. In Vitro Kinase Assay and PNBM Alkylation

This protocol describes the labeling of a purified substrate with a purified kinase.

Materials:

-

Kinase of interest

-

Substrate of interest

-

Kinase reaction buffer (specific to the kinase)

-

ATP-gamma-S (ATPγS)

-

This compound (PNBM)

-

DMSO

-

EDTA

-

SDS-PAGE sample buffer

Procedure:

-

Kinase Reaction Setup:

-

In a microcentrifuge tube, combine the kinase, substrate, and kinase reaction buffer.

-

Include a negative control reaction that lacks the kinase or ATPγS.[1]

-

Note: Avoid using more than 0.5 mM of thiol-containing additives like DTT in the kinase reaction buffer, as they will react with and consume the PNBM reagent.[1] If higher concentrations are necessary, proteins can be alkylated with 5 mM PNBM.[1]

-

-

Initiation of Kinase Reaction:

-

Add ATPγS to a final concentration of 10-100 µM to initiate the reaction.

-

Incubate at the optimal temperature for the kinase (typically 30°C) for 30-60 minutes.

-

-

Quenching the Kinase Reaction (Optional):

-

The reaction can be stopped by adding EDTA to a final concentration that is twice the concentration of the metal ion (e.g., MgCl2) in the assay buffer.[1]

-

-

PNBM Alkylation:

-

Prepare a 50 mM stock solution of PNBM in DMSO. This stock can be stored in single-use aliquots at -20°C.[1]

-

Add the 50 mM PNBM stock solution to the kinase reaction to a final concentration of 2.5 mM (a 1:20 dilution).[1][2]

-

Vortex briefly and incubate at room temperature for 1-2 hours, or overnight at 4°C.[1] For larger sample volumes (≥500 µl), perform the alkylation with end-over-end rotation.[1] Some precipitation may occur during this step, which should not affect the subsequent Western blot analysis.[1]

-

-

Sample Preparation for Western Blotting:

-

Add SDS-PAGE sample buffer to the alkylated reaction mixture.

-

Boil the samples at 95-100°C for 5 minutes.

-

The samples are now ready for SDS-PAGE and Western blotting.

-

II. Western Blotting Protocol for Thiophosphate Ester Detection

Materials:

-

SDS-PAGE gels

-

Transfer apparatus (wet or semi-dry)

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk in TBST)

-

Thiophosphate Ester Specific Rabbit Monoclonal Antibody

-

HRP-conjugated anti-rabbit secondary antibody

-

TBST (Tris-Buffered Saline with 0.1% Tween-20)

-

Chemiluminescent substrate

Procedure:

-

SDS-PAGE and Protein Transfer:

-

Load the prepared samples onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[1]

-

-

Blocking:

-

Primary Antibody Incubation:

-

Washing:

-

Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[1]

-

-

Secondary Antibody Incubation:

-

Final Washes:

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.

-

Capture the signal using a CCD camera-based imager or X-ray film.

-

Data Presentation

While Western blotting is generally considered semi-quantitative, careful optimization and consistent sample processing can allow for relative quantification. For more precise quantitative analysis, alternative methods like DELFIA (dissociation-enhanced lanthanide fluorescence immunoassay) have been developed.[3] Below is a summary of typical reagent concentrations used in the protocol.

| Reagent | Stock Concentration | Final Concentration | Reference |

| ATP-gamma-S (ATPγS) | 10 mM | 10-100 µM | [1] |

| This compound (PNBM) | 50 mM in DMSO | 2.5 mM | [1][2] |

| Thiophosphate Ester Antibody | - | 1:5,000 | [1] |

| Secondary Antibody | - | 1:5,000 - 1:10,000 | [1] |

Visualizations

Signaling Pathway Diagram

Caption: General signaling pathway leading to substrate thiophosphorylation and PNBM labeling.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for PNBM-based kinase substrate detection.

Logical Relationship Diagram

Caption: Logical relationships of components in the PNBM kinase substrate assay.

References

Application Notes and Protocols for Immunoprecipitation using p-Nitrobenzyl Mesylate (PNBM) Treated Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

The identification of direct kinase substrates is a pivotal step in elucidating cellular signaling pathways and discovering novel therapeutic targets. A powerful method for achieving this involves the use of ATP analogs, such as adenosine (B11128) 5'-[γ-thio]triphosphate (ATPγS), in in vitro kinase assays. Kinases transfer the thiophosphate group from ATPγS to their substrates. This modified substrate can then be specifically targeted for enrichment and identification. p-Nitrobenzyl mesylate (PNBM) is a key reagent in this workflow, acting as a thiol-specific alkylating agent.[1] PNBM covalently modifies the thiophosphorylated residue, creating a unique thiophosphate ester epitope. This epitope is then recognized by a specific antibody, enabling the immunoprecipitation and subsequent analysis of the kinase's direct substrates.[2][3] This technique offers a robust and specific method for substrate discovery, moving beyond simple interaction-based assays to identify proteins that are directly phosphorylated by a kinase of interest.

Data Presentation

The following table summarizes representative quantitative data obtained from a large-scale kinase substrate discovery experiment using a chemical genetics approach coupled with mass spectrometry. While the original study utilized an analog-sensitive kinase with a modified ATP analog, the principles of substrate labeling and quantitative mass spectrometric analysis are directly comparable to the PNBM-based workflow. The data showcases the identification of substrates for the kinase ERK2 and the quantification of their phosphorylation levels upon kinase activation, presented as a ratio of "heavy" (kinase-active) to "light" (kinase-inactive) SILAC-labeled peptides.

| Substrate Protein | Phosphorylated Peptide | Fold Change (Heavy/Light Ratio) |

| ETV3 | R.LSAS(ph)PQPSPTAAGR.A | >100 |

| IRS2 | R.GLS(ph)PTSSDK.S | 50 |

| MFF | K.SPS(ph)PLPR.T | 30 |

| TJP2 | R.LGS(ph)PASYR.S | 20 |

| CDC42EP1 | K.SVS(ph)PTPIPGSR.S | 10 |

| hnRNP H1 | R.SGS(ph)PGR.S | 5 |

This table is a representative sample adapted from supplementary data in Carlson, S. M., et al. (2011). Science Signaling, 4(196), rs11.

Experimental Protocols

This section provides a detailed methodology for the identification of kinase substrates using PNBM-based immunoprecipitation.

Part 1: In Vitro Kinase Assay with ATPγS

This initial step involves the enzymatic transfer of a thiophosphate group from ATPγS to the substrates of the kinase of interest.

Materials:

-

Purified active kinase of interest

-

Substrate-containing sample (e.g., cell lysate, purified protein)

-

5X Kinase Reaction Buffer (specific composition may vary depending on the kinase, but a general buffer is 125 mM HEPES pH 7.5, 50 mM MgCl₂, 5 mM EGTA, 0.25% NP-40, 5 mM DTT)

-

ATPγS (10 mM stock solution)

-

EDTA (0.5 M stock solution, pH 8.0)

Procedure:

-

Prepare the kinase reaction mixture on ice. For a 50 µL reaction, combine:

-

10 µL of 5X Kinase Reaction Buffer

-

X µL of purified active kinase (amount to be optimized for each kinase)

-

Y µL of substrate-containing sample (e.g., 50-100 µg of cell lysate)

-

Make up the volume to 45 µL with nuclease-free water.

-

-

Initiate the reaction by adding 5 µL of 1 mM ATPγS (final concentration 100 µM).

-

Incubate the reaction at 30°C for 30-60 minutes. The optimal time may vary depending on the kinase's activity.

-

Stop the reaction by adding EDTA to a final concentration of 20 mM.[2]

Part 2: Alkylation of Thiophosphorylated Proteins with PNBM

This step creates the unique epitope for antibody recognition.

Materials:

-

This compound (PNBM)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Kinase reaction from Part 1

Procedure:

-

Prepare a 50 mM stock solution of PNBM in DMSO. This should be made fresh before use.[1]

-

Add 2.5 µL of the 50 mM PNBM stock solution to the 50 µL kinase reaction (final concentration 2.5 mM).[2][3]

-

Incubate at room temperature for 1-2 hours with gentle rotation.[2]

Part 3: Removal of Excess PNBM

Excess PNBM can interfere with subsequent antibody binding and must be removed.

Materials:

-

Size-exclusion chromatography column (e.g., PD-10 desalting column)

-

RIPA Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease inhibitors)

Procedure:

-

Equilibrate the size-exclusion column with RIPA buffer according to the manufacturer's instructions.

-

Apply the PNBM-treated sample to the column.

-

Elute the protein fraction with RIPA buffer.

-

Collect fractions and identify the protein-containing fractions using a protein assay (e.g., Bradford assay). Pool the protein-containing fractions.

Part 4: Immunoprecipitation of Alkylated Substrates

This final step enriches for the PNBM-tagged kinase substrates.

Materials:

-

PNBM-treated and purified protein sample from Part 3

-

Anti-thiophosphate ester antibody (e.g., clone 51-8)

-

Protein A/G magnetic beads

-

RIPA Buffer

-

Wash Buffer (e.g., RIPA buffer or a modification with higher salt concentration)

-

Elution Buffer (e.g., 2X Laemmli sample buffer)

Procedure:

-

Pre-clearing (Optional): To reduce non-specific binding, incubate the protein sample with protein A/G magnetic beads for 1 hour at 4°C. Remove the beads using a magnetic stand and transfer the supernatant to a new tube.

-

Add the anti-thiophosphate ester antibody to the pre-cleared lysate. The optimal antibody concentration should be determined empirically, but a starting point is 1-2 µg of antibody per 1 mg of total protein.

-

Incubate overnight at 4°C with gentle rotation.

-

Add protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C with gentle rotation.

-

Pellet the beads using a magnetic stand and discard the supernatant.

-

Wash the beads three to five times with 1 mL of cold Wash Buffer. Between each wash, pellet the beads and completely remove the supernatant.

-

After the final wash, remove all residual wash buffer.

-

Elute the immunoprecipitated proteins by resuspending the beads in 50 µL of 2X Laemmli sample buffer and heating at 95-100°C for 5-10 minutes.

-

Pellet the beads and collect the supernatant, which contains the enriched thiophosphorylated substrates. The sample is now ready for downstream analysis, such as SDS-PAGE, Western blotting, or mass spectrometry.

Mandatory Visualizations

Caption: Experimental workflow for PNBM-based immunoprecipitation.

Caption: Simplified JNK signaling pathway.

References

- 1. Quantitative Phosphoproteomics Identifies Substrates and Functional Modules of Aurora and Polo-Like Kinase Activities in Mitotic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Guidelines for reporting quantitative mass spectrometry based experiments in proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Large-scale Discovery of ERK2 Substrates Identifies ERK-Mediated Transcriptional Regulation by ETV3 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Protecting Cysteine Thiol with the p-Nitrobenzyl Group

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective protection and deprotection of cysteine's thiol group is a cornerstone of modern peptide and protein chemistry, particularly in the synthesis of complex biomolecules with multiple disulfide bonds. The choice of protecting group is dictated by its stability under various reaction conditions and the orthogonality of its removal. The p-nitrobenzyl (PNB) group offers a robust and stable option for cysteine thiol protection, demonstrating significant advantages in specific synthetic strategies.

The PNB group exhibits exceptional stability under strongly acidic conditions, such as neat trifluoroacetic acid (TFA) and hydrogen fluoride (B91410) (HF), which are commonly used in solid-phase peptide synthesis (SPPS), particularly with Boc-chemistry.[1][2][3][4] This stability profile makes it a superior alternative to more acid-labile groups like acetamidomethyl (Acm) and trimethylacetamidomethyl (Tacm) in many applications.[1][3][4] Its removal is achieved through a distinct two-step reductive and oxidative sequence, rendering it orthogonal to both acid-labile (e.g., Boc, Trt) and base-labile (e.g., Fmoc) protecting groups.[1][3][4] These characteristics make the PNB group an invaluable tool for the regioselective formation of disulfide bonds in the synthesis of complex peptides such as conotoxins.

Data Presentation

Table 1: Stability of Cysteine Thiol Protecting Groups

| Protecting Group | Condition | Temperature | Time | Stability |